2-(4-Benzylpiperidino)acetonitrile

Overview

Description

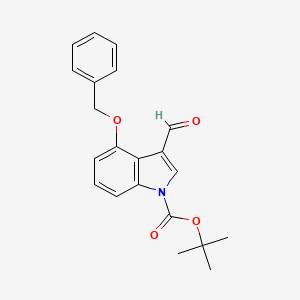

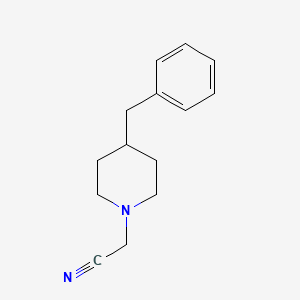

2-(4-Benzylpiperidino)acetonitrile, also known as BZPAC, is a chemical compound that has been of significant interest in the fields of chemistry and biology due to its unique properties and potential applications. Its molecular formula is C14H18N2 and it has a molecular weight of 214.31 g/mol .

Molecular Structure Analysis

The molecular structure of 2-(4-Benzylpiperidino)acetonitrile is represented by the formula C14H18N2 . This compound is part of the piperidine class of compounds, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, as they form the backbone of many pharmaceuticals. The compound 2-(4-Benzylpiperidino)acetonitrile can be used to synthesize various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have shown significant pharmacological activities and are present in over twenty classes of pharmaceuticals .

Development of Pharmacological Agents

The benzylpiperidine moiety of 2-(4-Benzylpiperidino)acetonitrile is a common feature in molecules with central nervous system (CNS) activity. This structure is found in drugs that act as antidepressants, antihistamines, and antipsychotics. Researchers can use this compound to develop new pharmacological agents targeting the CNS .

Catalysis in Organic Synthesis

2-(4-Benzylpiperidino)acetonitrile can act as a catalyst or co-catalyst in organic synthesis reactions. Its structure allows for the formation of enantiomerically enriched protected piperidines, which are valuable in creating specific stereochemistry in drug molecules .

Electrochemical Synthesis

In electrochemical synthesis, 2-(4-Benzylpiperidino)acetonitrile can be used due to its good conductivity and environmentally friendly features. It serves as a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds, which are essential in various chemical industries .

Cyanomethylation Reactions

The acetonitrile group in 2-(4-Benzylpiperidino)acetonitrile can undergo cyanomethylation reactions. These reactions are important for introducing the cyano group into molecules, which can then be transformed into carboxylic acids, amides, and other functional groups .

Synthon in Organic Reactions

As a synthon, 2-(4-Benzylpiperidino)acetonitrile can participate in a variety of organic reactions. Its structure allows for the cleavage of bonds to generate radicals or nucleophiles, which can then be used to construct more complex molecules .

Mechanism of Action

Target of Action

It is suggested that it may have some interaction with iron-regulated srna controlling the synthesis of iron-containing proteins in staphylococcus aureus .

Mode of Action

It is suggested that it may act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Biochemical Pathways

It is suggested that it may affect the pathways related to iron metabolism and iron-dependent pathways .

properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-7,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVSWMWBQLOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443413 | |

| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperidino)acetonitrile | |

CAS RN |

25842-31-3 | |

| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)